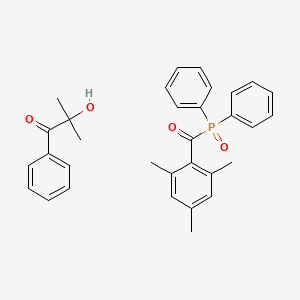
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide/2-hydroxy-2-methylpropiophenone, blend
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide/2-hydroxy-2-methylpropiophenone, blend is a photoinitiator blend commonly used in the polymer industry. This compound is known for its ability to initiate polymerization reactions upon exposure to ultraviolet light, making it valuable in the production of coatings, adhesives, and other polymeric materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide involves the reaction of 2,4,6-trimethylbenzoyl chloride with diphenylphosphine oxide in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
2-Hydroxy-2-methylpropiophenone is synthesized by the Friedel-Crafts acylation of acetophenone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this blend involves the combination of the two synthesized components in specific ratios to achieve the desired photoinitiating properties. The blend is then purified and formulated into a liquid or solid form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide/2-hydroxy-2-methylpropiophenone, blend undergoes several types of reactions, including:
Photoinitiation: Upon exposure to ultraviolet light, the compound generates free radicals that initiate polymerization reactions.
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Common Reagents and Conditions
Photoinitiation: Ultraviolet light is the primary reagent used to activate the photoinitiator blend.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
Scientific Research Applications
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide/2-hydroxy-2-methylpropiophenone, blend has a wide range of scientific research applications:
Chemistry: Used as a photoinitiator in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials and tissue engineering scaffolds.
Medicine: Utilized in the formulation of dental materials and medical adhesives.
Industry: Applied in the production of coatings, inks, and adhesives for various industrial applications.
Mechanism of Action
The mechanism of action of this photoinitiator blend involves the absorption of ultraviolet light, leading to the cleavage of chemical bonds and the generation of free radicals. These free radicals then initiate the polymerization of monomers, resulting in the formation of polymer chains . The molecular targets include the monomer molecules present in the reaction mixture, and the pathways involved are primarily radical polymerization pathways .
Comparison with Similar Compounds
Similar Compounds
- (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide
- (Diphenylphosphoryl)(mesityl)methanone
- 2,4,6-Trimethylbenzoylphenyl phosphinate
Uniqueness
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide/2-hydroxy-2-methylpropiophenone, blend is unique due to its combination of two photoinitiators, which provides a broader absorption spectrum and enhanced photoinitiating efficiency compared to individual components . This blend offers improved curing performance and better control over the polymerization process, making it highly valuable in various applications .
Properties
Molecular Formula |
C32H33O4P |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
diphenylphosphoryl-(2,4,6-trimethylphenyl)methanone;2-hydroxy-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C22H21O2P.C10H12O2/c1-16-14-17(2)21(18(3)15-16)22(23)25(24,19-10-6-4-7-11-19)20-12-8-5-9-13-20;1-10(2,12)9(11)8-6-4-3-5-7-8/h4-15H,1-3H3;3-7,12H,1-2H3 |
InChI Key |
SEHZJEJTNRNDFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C.CC(C)(C(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















